molecular formula C9H7FN2O B2988197 3-(4-fluorophenyl)-1H-pyrazol-5-ol CAS No. 385377-42-4

3-(4-fluorophenyl)-1H-pyrazol-5-ol

Cat. No.: B2988197
CAS No.: 385377-42-4
M. Wt: 178.166
InChI Key: JNAVDEVLXWZSMI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1H-pyrazol-5-ol is a fluorinated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-fluorophenylhydrazine with β-diketones or α,β-unsaturated ketones. One common method is the cyclization of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired pyrazole . Another approach involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-fluorophenyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom in the phenyl ring enhances its pharmacokinetic properties, making it a valuable compound in drug development .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAVDEVLXWZSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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